4-(but-3-yn-2-yl)thiomorpholine
Description
4-(But-3-yn-2-yl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur atom and one nitrogen atom, substituted with a but-3-yn-2-yl group at the nitrogen position. Thiomorpholines are sulfur-containing analogs of morpholines, where the oxygen atom is replaced by sulfur. This substitution enhances lipophilicity and introduces metabolic soft spots due to sulfur’s susceptibility to oxidation, making thiomorpholines valuable in drug design .
These compounds are typically synthesized via nucleophilic aromatic substitution (e.g., reacting thiomorpholine with halogenated aromatic compounds) or alkylation (e.g., using propargyl bromide) . Applications span antimicrobial agents, kinase inhibitors, and antimycobacterial therapies, with their derivatives often serving as precursors for amide coupling in medicinal chemistry .
Properties
CAS No. |
2613383-21-2 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an S<sub>N</sub>2 mechanism , where the thiomorpholine nitrogen attacks the electrophilic carbon of the propargyl halide. Key considerations include:
-
Base selection : Diisopropylethylamine (DIPEA) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) deprotonates the amine, enhancing nucleophilicity.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates polar aprotic conditions.
-
Temperature : Room temperature or mild heating (40–60 °C) balances reaction rate and side-product minimization.
A representative procedure involves:
Challenges and Optimizations
-
Propargyl halide stability : But-3-yn-2-yl bromide is prone to elimination or polymerization. Stabilizing additives (e.g., hydroquinone) or low-temperature handling may mitigate degradation.
-
Regioselectivity : Competing O-alkylation is negligible due to thiomorpholine’s stronger nucleophilic nitrogen.
-
Yield enhancement : Excess electrophile (1.5 equiv) and prolonged reaction times (48 hours) improve conversion, as observed in analogous thiomorpholine alkylations.
Transition Metal-Catalyzed Coupling Approaches
Palladium or copper-mediated couplings offer alternative pathways, particularly for introducing propargyl groups via C–N bond formation.
Buchwald-Hartwig Amination
While traditionally used for aryl halides, modified conditions enable coupling with propargyl substrates:
-
Catalyst : Pd(OAc)<sub>2</sub> with Xantphos ligand.
-
Electrophile : But-3-yn-2-yl triflate (superior leaving group vs. bromide).
This method is less common for aliphatic systems but has precedent in pyrimidine-thiomorpholine hybrids.
Copper-Mediated Ullmann Coupling
Copper(I) iodide catalyzes C–N bond formation between thiomorpholine and propargyl halides:
-
Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 80 °C.
-
Limitation : Lower yields (~40%) compared to alkylation, as observed in heterocyclic amine syntheses.
Mitsunobu Reaction for Ether-Free Coupling
The Mitsunobu reaction couples but-3-yn-2-ol directly to thiomorpholine, avoiding halide intermediates:
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>).
-
Solvent : THF at 0 °C to room temperature.
-
Yield : ~50–60%, based on analogous alcohol-amine couplings.
Equation :
Comparative Analysis of Synthetic Routes
*Yields extrapolated from analogous reactions.
Purification and Characterization
Post-synthesis purification typically involves:
-
Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
-
Recrystallization : From ethyl acetate or isopropyl alcohol, yielding crystalline product.
Characterization Data (Hypothetical) :
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.20 (m, 1H, CH), 3.85–3.70 (m, 4H, S-CH<sub>2</sub>-N), 2.75–2.60 (m, 4H, S-CH<sub>2</sub>), 2.50 (d, 2H, ≡C-CH<sub>2</sub>), 1.90 (t, 1H, ≡C-H).
-
IR : 3280 cm<sup>−1</sup> (C≡C-H), 2100 cm<sup>−1</sup> (C≡C).
Industrial-Scale Considerations
For kilogram-scale production, S<sub>N</sub>2 alkylation is preferred due to:
Chemical Reactions Analysis
Types of Reactions
4-(but-3-yn-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Thiomorpholine derivatives with different functional groups
Scientific Research Applications
4-(but-3-yn-2-yl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(but-3-yn-2-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of Thiomorpholine Derivatives
| Compound | Substituent | Ring Conformation | Key Interactions (Solid-State) |
|---|---|---|---|
| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl | Chair | C–H···O hydrogen bonds, aromatic stacking |
| Morpholine analog (4-nitrophenyl) | 4-Nitrophenyl | Chair | Weaker C–H···O bonds, equatorial substituent |
| 4-(Prop-2-yn-1-yl)thiomorpholine | Propargyl | Chair (predicted) | Not reported |
| 4-(But-3-yn-2-yl)thiomorpholine | Butynyl | Chair (hypothesized) | Likely similar C–H···O interactions |
- 4-(4-Nitrophenyl)thiomorpholine : The sulfur atom enables stronger intermolecular interactions compared to its morpholine analog. In the crystal lattice, centrosymmetric dimers form via C–H···O bonds between methylene groups adjacent to sulfur and nitro oxygen atoms, along with face-to-face aromatic stacking (separation: 3.29 Å) . The substituent adopts a quasi-axial position, whereas the morpholine analog’s substituent is equatorial .
- Morpholine Analogs : Lack sulfur’s polarizability, leading to weaker hydrogen bonding and altered crystal packing. Lipophilicity (logP) is typically lower than thiomorpholines .
- 4-(Prop-2-yn-1-yl)thiomorpholine : Synthesized via alkylation of thiomorpholine with propargyl bromide. The propargyl group introduces alkyne functionality, enabling click chemistry (e.g., CuAAC reactions) to generate triazole derivatives .
Physical and Chemical Properties
Table 2: Key Physical Properties
| Compound | Melting Point (°C) | Solubility | Crystal System | Packing Index (%) |
|---|---|---|---|---|
| 4-(4-Nitrophenyl)thiomorpholine | 140–142 | Low in water | Monoclinic | 74.4 |
| Morpholine analog | ~130–135 (estimated) | Moderate | Monoclinic | 68–70 |
| 4-(Prop-2-yn-1-yl)thiomorpholine | Not reported | Organic solvents | Not reported | – |
- 4-(4-Nitrophenyl)thiomorpholine exhibits a high packing density (74.4%) due to efficient dimer formation. Its lipophilicity is enhanced by sulfur, favoring membrane permeability in biological systems .
- Oxidation Products : Thiomorpholine sulfoxides and sulfones (e.g., 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide) show increased polarity and metabolic stability, critical for prolonged drug activity .
Table 3: Antimicrobial Activity of Thiomorpholine Derivatives
| Compound | MIC (μg/mL) vs. S. aureus | MIC vs. E. coli | MIC vs. C. albicans |
|---|---|---|---|
| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | 12.5 | 25 | 50 |
| Morpholine analog | 25 | >50 | >50 |
| Thiomorpholine-derived triazole (4a) | 6.25 | 12.5 | 25 |
- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide : Demonstrates moderate activity against Gram-positive bacteria (S. aureus) but reduced efficacy against Gram-negative strains and fungi .
- Triazole Derivatives : Enhanced activity due to the triazole ring’s ability to participate in hydrogen bonding and π-π stacking with biological targets .
Q & A
Q. What are the established synthetic routes for 4-(but-3-yn-2-yl)thiomorpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiomorpholine derivatives typically involves nucleophilic substitution reactions. For example, 4-(4-nitrophenyl)thiomorpholine is synthesized by reacting nitrobenzene derivatives with thiomorpholine under reflux in solvents like acetonitrile or 1-butanol, often with a base such as sodium hydroxide . For this compound, analogous methods can be applied using but-3-yn-2-yl halides. Optimization parameters include:
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR confirm the presence of the thiomorpholine ring and alkyne substituents (e.g., H peaks at δ 2.6–3.1 ppm for S-CH groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] for CHNS: calc. 155.0764) .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers introduced by the but-3-yn-2-yl group .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Thiomorpholine derivatives are flammable and skin irritants (GHS Category 1A/1B). Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : In airtight containers away from oxidizers, at temperatures <25°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
- Transition state analysis : Identifies energy barriers for alkyne-mediated reactions (e.g., cycloadditions) .
Software suites like Gaussian or ORCA are recommended for such analyses .
Q. How do structural modifications (e.g., oxidation to sulfones) alter the biological activity of this compound?
- Methodological Answer : Oxidation with agents like Oxone® converts the thiomorpholine sulfur to sulfone, enhancing metabolic stability and lipophilicity . For SAR studies:
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to compare IC values .
- LogP measurements : Use HPLC to assess changes in hydrophobicity post-oxidation .
Q. What strategies resolve contradictions in spectroscopic data for thiomorpholine derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from:
Q. How can this compound be integrated into multicomponent reactions for heterocyclic synthesis?
- Methodological Answer : The alkyne group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate triazoles. Example workflow:
- Step 1 : React with azides (e.g., benzyl azide) under CuSO/sodium ascorbate catalysis .
- Step 2 : Characterize triazole products via H NMR (δ 7.5–8.0 ppm for triazole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
